molecular formula C21H20N2O4S B4075485 N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide

N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B4075485
M. Wt: 396.5 g/mol
InChI Key: FNMGBLKAFKEMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as GW 9662, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.

Mechanism of Action

N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 acts as a competitive antagonist of PPARγ by binding to its ligand-binding domain and preventing the activation of its transcriptional activity. This results in the inhibition of the expression of PPARγ target genes, which are involved in glucose and lipid metabolism, adipogenesis, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 has been shown to have significant biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 inhibits adipocyte differentiation, reduces insulin sensitivity, and suppresses the expression of pro-inflammatory cytokines. In vivo studies have shown that N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 reduces body weight gain, improves glucose tolerance and insulin sensitivity, and reduces adipose tissue inflammation in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 has several advantages as a research tool. It is a selective and potent antagonist of PPARγ, which allows for the specific inhibition of its activity. It is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, there are also some limitations to its use. N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 has been shown to have off-target effects on other nuclear receptors, such as PPARα and PPARδ, which may complicate the interpretation of experimental results. Additionally, the effects of N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 may vary depending on the experimental model and the dose used.

Future Directions

There are several future directions for the use of N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 in scientific research. One area of interest is the role of PPARγ in cancer development and progression. PPARγ has been shown to have both pro- and anti-tumorigenic effects, and the use of N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 may help elucidate its role in different types of cancer. Another area of interest is the development of new PPARγ agonists and antagonists with improved specificity and potency. Finally, the use of N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 in combination with other drugs or therapies may provide new insights into the treatment of metabolic and inflammatory diseases.

Scientific Research Applications

N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 has been used extensively in scientific research to study the role of PPARγ in various physiological processes. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, adipogenesis, inflammation, and cell proliferation. N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide 9662 has been used as a tool to investigate the function of PPARγ in these processes by selectively blocking its activity.

properties

IUPAC Name

2-(3-methylphenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-16-7-5-11-19(13-16)27-15-21(24)22-18-10-6-12-20(14-18)28(25,26)23-17-8-3-2-4-9-17/h2-14,23H,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMGBLKAFKEMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.